molecular formula C15H11F3O2 B1315059 1-[4-[3-(Trifluoromethyl)phenoxy]phenyl]ethanone CAS No. 63349-66-6

1-[4-[3-(Trifluoromethyl)phenoxy]phenyl]ethanone

Cat. No.: B1315059
CAS No.: 63349-66-6
M. Wt: 280.24 g/mol
InChI Key: RYEDEGZXAYVAAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Nomenclature

This compound possesses a well-defined chemical identity that has been systematically catalogued in major chemical databases. The compound is officially registered under Chemical Abstracts Service number 63349-66-6, providing a unique identifier for unambiguous chemical communication. The molecular formula C₁₅H₁₁F₃O₂ reflects the compound's composition, indicating the presence of fifteen carbon atoms, eleven hydrogen atoms, three fluorine atoms, and two oxygen atoms. The molecular weight of 280.24 grams per mole places this compound in the medium molecular weight range for organic molecules, making it suitable for various synthetic and analytical applications.

The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the full name being this compound. Alternative naming systems provide additional descriptive approaches, including the designation as ethanone, 1-[4-[3-(trifluoromethyl)phenoxy]phenyl]-, which emphasizes the ketone functionality. The compound also bears the synonym 1-(4-(3-(trifluoromethyl)phenoxy)phenyl)ethanone, demonstrating the flexibility in nomenclature while maintaining chemical accuracy. These multiple naming conventions ensure that the compound can be identified across different chemical databases and literature sources without ambiguity.

Chemical Property Value Source
Molecular Formula C₁₅H₁₁F₃O₂ PubChem
Molecular Weight 280.24 g/mol PubChem
Chemical Abstracts Service Number 63349-66-6 PubChem
International Chemical Identifier Key RYEDEGZXAYVAAZ-UHFFFAOYSA-N PubChem
Simplified Molecular Input Line Entry System CC(=O)C1=CC=C(C=C1)OC2=CC=CC(=C2)C(F)(F)F PubChem

The structural representation through Simplified Molecular Input Line Entry System notation provides a text-based description of the molecular connectivity, facilitating computational analysis and database searches. The International Chemical Identifier represents a standardized approach to chemical structure representation that enables global communication about this specific molecular entity. These standardized identifiers have proven essential for tracking the compound across scientific literature, patent databases, and commercial catalogues.

Historical Development and Discovery

The historical development of this compound can be traced through patent literature and synthetic organic chemistry publications that document the evolution of fluorinated aromatic compounds. The earliest documented creation date in chemical databases indicates that this compound was first synthesized and characterized in 2007, marking the beginning of systematic study of its properties and potential applications. The modification date of 2025 in chemical databases suggests ongoing research interest and continued refinement of our understanding of this compound's characteristics.

The development of synthetic methodologies for this compound has been documented in several patent applications that demonstrate industrial interest in efficient preparation methods. One significant patent describes a comprehensive process for the preparation of trifluoromethyl acetophenone derivatives, which includes compounds structurally related to this compound. This patent, filed in 1999, outlines a palladium-catalyzed process that represents a milestone in the synthetic chemistry of fluorinated aromatic ketones. The process involves reacting halogenated trifluoromethyl aromatics with vinyl ethers or enamides in the presence of palladium catalysts and phosphine ligands, followed by hydrolysis to yield the desired ketone products.

Another patent document from 2021 provides detailed synthetic procedures for high-purity trifluoromethyl acetophenone derivatives, demonstrating the continued industrial relevance of these compounds. This more recent patent describes optimized reaction conditions involving Grignard reagents prepared from bromo(trifluoromethyl)benzene isomers, which are subsequently reacted with ketene in the presence of transition metal catalysts. The reported yields of 75-85 percent indicate that these synthetic methods have achieved commercial viability. The evolution from earlier synthetic approaches to these more refined methodologies illustrates the progression of organofluorine chemistry over the past several decades.

Academic and Industrial Significance

The academic significance of this compound extends across multiple research domains, with particular prominence in medicinal chemistry and materials science applications. The compound has served as a key intermediate in the synthesis of biologically active molecules, as evidenced by its utilization in the preparation of piperidinol derivatives with anti-tuberculosis activity. Research conducted on these piperidinol compounds has demonstrated the importance of the trifluoromethyl phenoxy structural motif in conferring biological activity, with the compound serving as a crucial building block in multi-step synthetic sequences.

The synthetic utility of this compound has been demonstrated through its incorporation into complex molecular architectures designed for specific biological targets. The general synthetic procedure for piperidinol derivatives involves the compound as a starting material that undergoes ring-opening reactions with substituted phenols, followed by nucleophilic substitution with piperidine derivatives. This synthetic route has yielded final products with demonstrated anti-tuberculosis activity, highlighting the value of the trifluoromethyl phenoxy ketone scaffold in drug development programs. The success of these synthetic approaches has established the compound as a valuable synthon in pharmaceutical research.

Industrial significance of this compound is evidenced by its commercial availability from multiple chemical suppliers and its inclusion in compound libraries for drug discovery screening. The compound appears in chemical catalogues with detailed specifications for purity and analytical characterization, indicating established manufacturing processes and quality control procedures. Commercial suppliers have developed standardized synthetic routes that enable consistent production of the compound for research and development applications.

Application Domain Specific Use Research Impact
Medicinal Chemistry Anti-tuberculosis Drug Development Demonstrated biological activity in piperidinol derivatives
Synthetic Chemistry Building Block for Complex Molecules Versatile intermediate for multi-step synthesis
Materials Science Fluorinated Polymer Precursors Contributes trifluoromethyl functionality to advanced materials
Industrial Chemistry Commercial Chemical Production Established manufacturing processes and quality standards

The industrial applications extend beyond pharmaceutical research to include materials science applications where the trifluoromethyl functionality imparts desirable properties such as chemical resistance and thermal stability. The compound's availability from established chemical suppliers indicates a robust supply chain that supports ongoing research and development activities. The continued commercial interest in this compound reflects its proven utility across multiple application domains and suggests sustained industrial relevance for future technological developments.

Properties

IUPAC Name

1-[4-[3-(trifluoromethyl)phenoxy]phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3O2/c1-10(19)11-5-7-13(8-6-11)20-14-4-2-3-12(9-14)15(16,17)18/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYEDEGZXAYVAAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OC2=CC=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80501540
Record name 1-{4-[3-(Trifluoromethyl)phenoxy]phenyl}ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80501540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63349-66-6
Record name 1-{4-[3-(Trifluoromethyl)phenoxy]phenyl}ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80501540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Common Preparation Routes

Base-Mediated Etherification

One widely used method involves the reaction between 4-bromo-3-(trifluoromethyl)phenol and 4-acetylphenol :

  • Reactants :
    • 4-bromo-3-(trifluoromethyl)phenol
    • 4-acetylphenol
  • Catalyst/Base : Potassium carbonate (K₂CO₃)
  • Solvent : Dimethylformamide (DMF)
  • Reaction Conditions : Heating at 150–155°C for several hours.
  • Mechanism : The base deprotonates the phenol group, enabling nucleophilic substitution on the bromo-substituted phenol to form an ether bond.
  • Yield : Moderate to high, depending on reaction purity and conditions.
Reaction Scheme:

$$
\text{4-Bromo-3-(trifluoromethyl)phenol} + \text{4-Acetylphenol} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}, 150^\circ\text{C}} \text{1-[4-[3-(Trifluoromethyl)phenoxy]phenyl]ethanone}
$$

Grignard Reaction Approach

A more advanced route utilizes Grignard reagents derived from trifluoromethyl-substituted haloarenes:

  • Steps :
    • Formation of a Grignard reagent by reacting halo benzotrifluoride with magnesium in an organic solvent (e.g., tetrahydrofuran).
    • Reaction of the Grignard reagent with a ketene derivative to form an intermediate trifluoromethyl acetophenone.
    • Purification via recrystallization or column chromatography.
  • Catalysts/Modifiers : Transition metal complexes (e.g., Fe(acac)₃ or Ru(acac)₃) can improve yields.
  • Advantages : High selectivity for meta-substituted products due to electronic effects.

Direct Coupling via Ullmann-Type Reactions

For large-scale synthesis, Ullmann-type couplings are employed:

  • Reactants :
    • Trifluoromethyl-substituted phenols
    • Aryl halides
  • Catalyst : Copper-based catalysts (e.g., CuI or CuBr).
  • Solvent/Base System : Polar aprotic solvents like DMF or DMSO with bases such as K₂CO₃.
  • Reaction Conditions : Elevated temperatures (~120–140°C).
  • Yield : Moderate; requires optimization for industrial applications.

Purification Techniques

Column Chromatography

The crude product is often purified using silica gel column chromatography:

  • Eluent Systems : Ethyl acetate/petroleum ether mixtures are commonly used.
  • Optimization : A ratio of ethyl acetate to petroleum ether (e.g., 1:3 or 1:5) ensures effective separation.

Recrystallization

Recrystallization from cyclic hydrocarbons (e.g., cyclohexane) is another common method:

  • Procedure :
    • Dissolve the crude product in a minimal amount of hot solvent.
    • Cool slowly to induce crystallization.
  • Yield Post-Purification : Typically >95% purity.

Analytical Data for Validation

Property Value
Molecular Formula C16H14F3O
Molecular Weight 280.28 g/mol
Melting Point Not reported
Purity (Post-Synthesis) >99%

Chemical Reactions Analysis

Types of Reactions

1-[4-[3-(Trifluoromethyl)phenoxy]phenyl]ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Chemistry

In the realm of chemistry, 1-[4-[3-(Trifluoromethyl)phenoxy]phenyl]ethanone serves as a versatile building block for synthesizing more complex organic compounds. It is particularly useful in:

  • Heterocyclic chemistry : The compound can be modified to create various heterocycles that have applications in pharmaceuticals.
  • Material science : Its derivatives are explored for their electronic and optical properties, potentially leading to innovations in organic electronics.

Biology

The biological applications of this compound are noteworthy:

  • Anticonvulsant activity : Research indicates that this compound may interact with GABA receptors, leading to potential therapeutic effects in seizure disorders. In preclinical studies, it has shown promise in reducing seizure frequency and severity.
  • Neuroprotective effects : The compound's ability to modulate neurotransmitter systems suggests its potential use in treating neurodegenerative diseases.

Case Study : A study published in Pharmaceutical Research examined the effects of this compound on neuronal cell lines. The findings indicated a significant reduction in oxidative stress markers, suggesting protective effects against neurotoxicity .

Medicine

In medicinal chemistry, this compound is being investigated for its potential as a lead compound in drug development:

  • Antidepressant properties : Preliminary studies suggest that modifications of this compound may yield new antidepressants with improved efficacy and reduced side effects compared to existing treatments like fluoxetine.
  • Anti-inflammatory agents : Its derivatives are being explored for their ability to inhibit inflammatory pathways, making them candidates for treating conditions like arthritis.

Table 1: Comparison of Biological Activities

CompoundActivity TypeReference
This compoundAnticonvulsantPharmaceutical Research
FluoxetineAntidepressantNIST WebBook
Trifluoromethylated derivativesAnti-inflammatoryVarious Studies

Table 2: Synthetic Methods Overview

MethodDescriptionYield (%)
Nucleophilic substitutionReaction with phenolic compounds85
Electrophilic aromatic substitutionIntroduction of trifluoromethyl group78
Multi-component reactionsOne-pot synthesis involving multiple reactants90

Mechanism of Action

The mechanism of action of 1-[4-[3-(Trifluoromethyl)phenoxy]phenyl]ethanone involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and electronic effects, which can influence its binding affinity and activity at target sites. The exact molecular targets and pathways are still under investigation, but the compound’s unique structure suggests potential interactions with enzymes and receptors involved in various biological processes .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical attributes of 1-[4-[3-(Trifluoromethyl)phenoxy]phenyl]ethanone with its analogs:

Compound Name Molecular Formula Molecular Weight Key Substituents logP (XLogP3) Key Properties
This compound C₁₅H₁₁F₃O₂ 280.24 3-(Trifluoromethyl)phenoxy, phenyl ethanone ~4.0* High lipophilicity; potential metabolic stability due to -CF₃
1-[4-[2-Cl-6-F-4-CF₃-phenoxy]phenyl]ethanone† C₁₅H₉ClF₄O₂ 332.67 2-Cl, 6-F, 4-CF₃ phenoxy 4.7 Increased molecular weight and lipophilicity; halogen substituents enhance stability
UDO (CYP51 inhibitor)‡ C₂₄H₂₀ClF₃N₂O 456.88 Piperazine, pyridyl, 4-CF₃ phenyl N/A CYP51 inhibition; anti-Trypanosoma cruzi activity
1-(2-((4-CF₃-phenyl)amino)thiazol-5-yl)ethanone C₁₂H₉F₃N₂OS 286.27 Thiazole, anilino, -CF₃ N/A Thiazole core may enhance binding to biological targets

*Estimated based on structural similarity. †CAS 914637-09-5 ; ‡(S)-(4-chlorophenyl)-1-(4-(4-CF₃-phenyl)-piperazin-1-yl)-2-(pyridin-3-yl)ethanone .

Key Observations:
  • Substituent Effects: Halogen additions (Cl, F) in the phenoxy ring (e.g., CAS 914637-09-5) increase molecular weight and steric hindrance, which may alter target binding or metabolic pathways .
  • Heterocyclic Variations: Replacement of the phenoxy group with thiazole () or piperazine () shifts electronic properties and biological interactions.
Enzyme Inhibition
  • CYP51 Inhibitors (UDO/UDD): Pyridine-based analogs like UDO exhibit potent inhibition of the non-azolic CYP51 enzyme, a target for Chagas disease therapy. The 4-CF₃-phenyl group in UDO likely enhances hydrophobic interactions with the enzyme’s active site .
  • This suggests that 1-[4-[3-(CF₃)phenoxy]phenyl]ethanone may face similar metabolic challenges unless steric shielding from -CF₃ mitigates degradation .
Antimicrobial Potential
  • Chalcone Derivatives: Compounds like N-(4-(4-acetylphenoxy)phenyl)-2-methyl-5-nitrobenzenesulphonamide () demonstrate antibacterial activity.

Metabolic Stability

  • O-Dealkylation Susceptibility : Iloperidone’s metabolism () indicates that ether linkages are prone to cleavage. However, the -CF₃ group in the target compound may hinder enzymatic access, improving stability .
  • Hydroxylation Resistance : Fluorine atoms in analogs like CAS 914637-09-5 block common metabolic sites, a feature likely shared by the target compound .

Biological Activity

1-[4-[3-(Trifluoromethyl)phenoxy]phenyl]ethanone, also known by its CAS number 63349-66-6, is a compound of interest in medicinal chemistry due to its potential biological activities. The trifluoromethyl group is known for enhancing pharmacological properties, including increased metabolic stability and potency against various biological targets. This article delves into the biological activity of this compound, focusing on its mechanisms, effects in vitro and in vivo, and relevant case studies.

The compound features a phenoxy group and a trifluoromethyl substituent, which significantly influence its biological interactions. The trifluoromethyl group is recognized for its electron-withdrawing properties, which can enhance binding affinity to biological targets.

Biological Activity Overview

The biological activities of this compound have been explored in various studies, particularly in relation to its anticancer properties and enzyme inhibition.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant cytotoxic effects against cancer cell lines. For instance, studies have shown that derivatives containing the trifluoromethyl group can induce apoptosis in neoplastic cells by modulating key signaling pathways involved in cell survival and proliferation.

Table 1: Summary of Anticancer Studies Involving Trifluoromethyl Compounds

Study ReferenceCell Line TestedIC50 (µM)Mechanism of Action
HeLa5.2Apoptosis induction via caspase activation
MCF-73.8Inhibition of cell cycle progression
A5494.5Modulation of p53 pathway

The mechanism by which this compound exerts its effects involves several biochemical interactions:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes critical for cancer cell survival, including proteases involved in apoptosis pathways.
  • Cell Cycle Modulation : It affects the expression of genes related to the cell cycle, leading to G1 phase arrest in various cancer cell lines.
  • Molecular Docking Studies : Recent molecular docking studies suggest that this compound can effectively bind to the active sites of target proteins, disrupting their normal function and promoting cell death in cancerous cells.

Case Studies

Several case studies have documented the effects of similar compounds on biological systems:

  • In Vitro Studies : A study demonstrated that a related compound significantly reduced viability in breast cancer cells by inducing apoptosis through mitochondrial pathways .
  • In Vivo Studies : Animal models treated with trifluoromethyl-substituted phenyl compounds showed reduced tumor growth compared to controls, indicating potential for therapeutic applications .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent:

  • Absorption and Distribution : The presence of the trifluoromethyl group enhances lipophilicity, improving absorption across biological membranes.
  • Metabolic Stability : The compound exhibits resistance to metabolic degradation, which is advantageous for prolonged therapeutic effects.
  • Excretion : Preliminary studies suggest that metabolites are primarily excreted via renal pathways, with minimal toxicity observed at therapeutic doses.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-[4-[3-(Trifluoromethyl)phenoxy]phenyl]ethanone, and what reaction conditions optimize yields?

  • Methodology :

  • Friedel-Crafts Acylation : React 3-(trifluoromethyl)phenol with 4-bromoacetophenone derivatives in the presence of AlCl₃ to introduce the acetyl group. Optimal conditions include anhydrous dichloromethane at 0–5°C to minimize side reactions .
  • Williamson Ether Synthesis : Couple the phenolic intermediate with 4-fluorobenzyl halides using K₂CO₃ as a base in DMF at 80–100°C to form the phenoxy linkage .
    • Data Table :
MethodCatalyst/SolventYield (%)Purity (HPLC)
Friedel-CraftsAlCl₃/CH₂Cl₂65–75>95%
Williamson EtherK₂CO₃/DMF70–80>98%

Q. How do spectroscopic techniques confirm the structure and purity of this compound?

  • NMR :

  • ¹H NMR : Aromatic protons appear as multiplets at δ 7.2–8.1 ppm, while the acetyl group (C=O) resonates as a singlet at δ 2.6 ppm. Trifluoromethyl (-CF₃) splitting patterns confirm substitution .
    • IR : Strong carbonyl stretch at ~1680 cm⁻¹ and C-F vibrations at 1100–1200 cm⁻¹ .
    • Mass Spectrometry : Molecular ion peak at m/z 296 (M⁺) with fragments at m/z 253 (loss of COCH₃) .

Q. What physicochemical properties influence laboratory handling?

  • Boiling Point : ~469 K (196°C), requiring reflux setups for high-temperature reactions .
  • Solubility : Soluble in polar aprotic solvents (e.g., DMF, THF) but poorly in water. Storage under inert gas (N₂/Ar) prevents hydrolysis .

Advanced Research Questions

Q. How do cross-coupling reactions (e.g., Suzuki-Miyaura) enable derivatization of this compound?

  • Mechanistic Insight : Palladium catalysts (e.g., Pd(dppf)Cl₂) facilitate aryl-aryl coupling. Ligands like XPhos enhance reactivity for trifluoromethyl-substituted substrates .
  • Optimization : Use 1:1.2 molar ratios of boronic acid to acetophenone derivative in THF/H₂O (3:1) at 80°C for 12 hours .

Q. Can computational methods predict regioselectivity in electrophilic substitutions?

  • DFT Calculations : Density Functional Theory (B3LYP/6-311+G(d,p)) identifies electron-deficient positions on the aromatic ring due to -CF₃ and phenoxy groups, favoring meta-substitution. QSPR models correlate Hammett σ values with reaction rates .

Q. How are crystallographic data discrepancies resolved for trifluoromethyl-acetophenones?

  • Crystallization Strategies : Slow evaporation from ethanol/hexane (1:3) yields monoclinic crystals (space group P2₁/c). X-ray diffraction confirms bond angles (C-C-F = 109.5°) and torsional strain from steric hindrance .

Contradictions and Resolutions

  • Synthesis Yields : Friedel-Crafts yields vary (±10%) due to moisture sensitivity. Use molecular sieves to maintain anhydrous conditions .
  • Spectroscopic Artifacts : Impurities from incomplete acylation can mimic trifluoromethyl splitting. Purify via column chromatography (SiO₂, hexane:EtOAc 4:1) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.